molecular formula C17H15NO2 B5887819 N-(4-acetylphenyl)-3-phenylacrylamide

N-(4-acetylphenyl)-3-phenylacrylamide

Cat. No. B5887819
M. Wt: 265.31 g/mol
InChI Key: FDVFDILGKPNZHV-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3-phenylacrylamide, also known as AP-3, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of amides and has a molecular weight of 291.32 g/mol.

Scientific Research Applications

N-(4-acetylphenyl)-3-phenylacrylamide has been studied for its potential applications in various fields of science. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-(4-acetylphenyl)-3-phenylacrylamide has also been studied for its potential use as a fluorescent probe for the detection of metal ions. It has been shown to selectively bind to copper ions and emit fluorescence, making it a potential tool for the detection of copper ions in biological samples.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-phenylacrylamide is not fully understood. However, it has been suggested that N-(4-acetylphenyl)-3-phenylacrylamide may exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. N-(4-acetylphenyl)-3-phenylacrylamide has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
N-(4-acetylphenyl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has also been shown to inhibit the growth of cancer cells in vitro and in vivo. N-(4-acetylphenyl)-3-phenylacrylamide has been found to be non-toxic to normal cells, making it a potential candidate for cancer therapy. However, further studies are needed to determine the safety and efficacy of N-(4-acetylphenyl)-3-phenylacrylamide in humans.

Advantages and Limitations for Lab Experiments

N-(4-acetylphenyl)-3-phenylacrylamide has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research. N-(4-acetylphenyl)-3-phenylacrylamide has also been shown to be stable under various conditions, making it suitable for long-term storage. However, N-(4-acetylphenyl)-3-phenylacrylamide has some limitations for lab experiments. It has limited solubility in water, which may affect its bioavailability in vivo. N-(4-acetylphenyl)-3-phenylacrylamide also has a short half-life, which may limit its therapeutic potential.

Future Directions

There are several future directions for research on N-(4-acetylphenyl)-3-phenylacrylamide. One potential direction is the development of N-(4-acetylphenyl)-3-phenylacrylamide as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the safety and efficacy of N-(4-acetylphenyl)-3-phenylacrylamide in humans. Another potential direction is the use of N-(4-acetylphenyl)-3-phenylacrylamide as a fluorescent probe for the detection of copper ions in biological samples. N-(4-acetylphenyl)-3-phenylacrylamide may also have potential applications in the field of materials science, such as the development of new materials with unique properties. Further research is needed to explore these potential applications of N-(4-acetylphenyl)-3-phenylacrylamide.
In conclusion, N-(4-acetylphenyl)-3-phenylacrylamide is a chemical compound that has potential applications in various fields of science. Its synthesis method is easy and yields the desired product in good yield. N-(4-acetylphenyl)-3-phenylacrylamide has been shown to exhibit anti-inflammatory, analgesic, and anti-tumor properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to determine the safety and efficacy of N-(4-acetylphenyl)-3-phenylacrylamide in humans and to explore its potential applications in other fields.

Synthesis Methods

The synthesis of N-(4-acetylphenyl)-3-phenylacrylamide involves the reaction of 4-acetylphenyl isothiocyanate with cinnamic acid in the presence of a base. The reaction takes place under mild conditions and yields the desired product in good yield. The purity of the compound can be improved by recrystallization from a suitable solvent.

properties

IUPAC Name

(E)-N-(4-acetylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-13(19)15-8-10-16(11-9-15)18-17(20)12-7-14-5-3-2-4-6-14/h2-12H,1H3,(H,18,20)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDVFDILGKPNZHV-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-acetylphenyl)-3-phenylacrylamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.